This compound belongs to the class of bicyclic compounds and is specifically categorized as a difluorinated bicycloalkane. Its systematic name reflects its structural features, indicating the presence of hydroxyl (–OH) and difluoro (–F) substituents.
The synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-3-OL has been explored through various methods, primarily focusing on the annulation reactions involving cyclopropenes and aminocyclopropanes. A notable method involves a (3 + 2) annulation strategy that utilizes cyclopropenes in combination with cyclopropylanilines in the presence of organic or iridium photoredox catalysts under blue LED irradiation, achieving good yields and high diastereoselectivity .
The molecular structure of 6,6-Difluorobicyclo[3.1.0]hexan-3-OL can be described as follows:
The compound's three-dimensional conformation can influence its reactivity and interactions with biological targets, making computational modeling and X-ray crystallography essential for understanding its structural dynamics.
6,6-Difluorobicyclo[3.1.0]hexan-3-OL participates in various chemical reactions typical for alcohols and fluorinated compounds:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes efficiently.
The mechanism of action for 6,6-Difluorobicyclo[3.1.0]hexan-3-OL is primarily linked to its interactions with biological targets:
These factors collectively contribute to its potential as a building block in drug design, particularly in optimizing pharmacological profiles.
The physical and chemical properties of 6,6-Difluorobicyclo[3.1.0]hexan-3-OL are critical for its application in various fields:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the identity and purity of synthesized compounds.
6,6-Difluorobicyclo[3.1.0]hexan-3-OL has several scientific applications:
The ongoing research continues to explore its utility across various domains, particularly in designing new therapeutic agents that leverage its distinct chemical properties.
The compound 6,6-difluorobicyclo[3.1.0]hexan-3-ol (CAS: 883731-66-6) is defined by the IUPAC name and molecular formula C₆H₈F₂O (molecular weight: 134.12–134.13 g/mol) [1] [2] [3]. Its SMILES notation (OC1CC2C(C1)C2(F)F) encodes a bicyclic framework featuring a strained gem-difluorinated cyclopropane ring fused to a cyclopentane system with a hydroxyl group at C3 [2] [3]. The scaffold exhibits cis/trans diastereomers due to relative stereochemistry between the C3 hydroxyl and the cyclopropane bridge. The rel-(1R,3r,5S) designation specifies one enantiomeric form (CAS: 1099656-48-0), highlighting the stereochemical complexity of this scaffold [6]. The bicyclo[3.1.0]hexane core imposes significant ring strain (∼40 kcal/mol in cyclopropane), while the gem-difluoro group introduces strong stereoelectronic effects that distort bond angles and influence reactivity [4] [8].
Property | Specification |
---|---|
IUPAC Name | 6,6-Difluorobicyclo[3.1.0]hexan-3-ol |
CAS Number | 883731-66-6 (racemate); 1099656-48-0 (rel-(1R,3r,5S)) |
Molecular Formula | C₆H₈F₂O |
Molecular Weight | 134.12–134.13 g/mol |
Key Stereoelectronic Features | Strained cyclopropane; gem-difluoro; allylic alcohol |
This compound has gained prominence as a versatile building block for drug discovery, evidenced by commercial availability at 95–97% purity for medicinal chemistry applications [2] [3]. Its synthesis typically proceeds via diastereoselective cyclopropanation of fluorinated precursors. A landmark multigram synthesis from Enamine Ltd. and the Ministry of Education and Science of Ukraine utilized a TMSCF₃-NaI system for cyclopropanation of activated cyclopentene derivatives, followed by chromatographic separation of diastereomers [4]. The synthetic utility is demonstrated by derivatization to pharmacologically relevant amines and carboxylic acids, serving as rigidified bioisosteres for cyclohexyl or piperidine moieties [4] [9]. Recent applications include synthesizing Maraviroc analogues (CCR5 antagonists for HIV treatment), where this scaffold imparts conformational restraint to enhance target selectivity [4] [9].
The strategic incorporation of gem-difluorine atoms at the cyclopropane bridgehead (C6) profoundly alters the scaffold’s properties:
Property | Non-Fluorinated Scaffold | 6,6-Difluorinated Scaffold | Functional Impact |
---|---|---|---|
C3-OH pKa | Higher (∼15–16) | Lower (∼14–14.5) | Enhanced acidity for salt formation |
LogP (experimental) | Moderate (∼1.5–2.0) | Lower than calculated (∼1.2–1.7) | Improved aqueous solubility |
Thermal Stability | Stable up to 150°C | Dehydrofluorination at 80–100°C | Mechanistic divergence in reactions |
This review focuses exclusively on 6,6-difluorobicyclo[3.1.0]hexan-3-ol as a structurally unique probe for investigating fluorine-strain interactions and stereoelectronic phenomena. Key aspects covered include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1